Protonation Constants (pKa) of 1-Methyl DETA vs. DETA and PMDETA
1-Methyl DETA (designated SSP) exhibits a unique protonation profile that quantitatively differs from both unsubstituted DETA (PSP) and permethylated DETA (TTT). Potentiometric titration at 25.0 °C and ionic strength 1.3 M (KNO₃) yields the following stepwise pKa values: for 1-methyl DETA, pKa1 = 4.638 ± 0.001, pKa2 = 9.574 ± 0.003, pKa3 = 10.241 ± 0.002; for DETA, pKa1 = 4.889 ± 0.002, pKa2 = 9.386 ± 0.001, pKa3 = 10.101 ± 0.001 [1]. The first protonation constant (pKa1) of 1-methyl DETA is 0.251 log units lower than that of DETA, indicating that the methylated terminal nitrogen is a slightly weaker base. Conversely, the third protonation constant (pKa3) is 0.140 log units higher, reflecting the altered electron density distribution across the triamine framework [1].
| Evidence Dimension | Stepwise protonation constants (pKa) at 25.0 °C, I = 1.3 M |
|---|---|
| Target Compound Data | 1-Methyl DETA (SSP): pKa1 = 4.638, pKa2 = 9.574, pKa3 = 10.241 |
| Comparator Or Baseline | DETA (PSP): pKa1 = 4.889, pKa2 = 9.386, pKa3 = 10.101; PMDETA (TTT): pKa1 = 2.742, pKa2 = 8.871, pKa3 = 9.551 |
| Quantified Difference | ΔpKa1 (SSP - PSP) = -0.251; ΔpKa3 (SSP - PSP) = +0.140; ΔpKa1 (SSP - TTT) = +1.896; ΔpKa3 (SSP - TTT) = +0.690 |
| Conditions | Aqueous solution, 25.0 °C, ionic strength 1.3 M (KNO₃), potentiometric titration with 0.1-0.4 M KOH |
Why This Matters
The distinct pKa profile defines the pH range over which 1-methyl DETA will act as a buffer or chelate specific metal ions, directly impacting the selection of this ligand for pH-sensitive catalytic or coordination applications.
- [1] Yperman, J., Mullens, J., Frangols, J.-P., & Van Poucke, L. C. (1982). Calorimetric and Potentiometric Investigation of Diethylenetriamine and Its N-Methyl-Substituted Derivatives in Aqueous Solution. The Journal of Physical Chemistry, 86(2), 298-303. doi:10.1021/j100391a029 View Source
